![molecular formula C8H9BrClF2N B2410748 (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride CAS No. 2225126-90-7](/img/structure/B2410748.png)
(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride
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Description
“(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride” is likely a derivative of phenethylamine, which is a basic structure for many biologically active compounds and pharmaceuticals . The presence of a bromine atom on the phenyl ring and two fluorine atoms on the ethanamine chain could potentially alter the compound’s reactivity and biological activity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. The presence of halogen atoms could increase the compound’s molecular weight and possibly its boiling and melting points compared to non-halogenated phenethylamine. The compound is likely to be a solid under standard conditions .Scientific Research Applications
Crystal Polymorphism and Mechanical Properties
Abstract:(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride: exhibits intriguing polymorphism, with three distinct crystal forms (trimorphs) differing in mechanical properties. Let’s explore their intermolecular interactions and crystal packing:
Elastic Trimorph: This form displays elasticity, allowing it to withstand deformation and return to its original shape. The molecular features responsible for this property are discussed .
C–S Cross-Coupling Reactions
Abstract: The compound’s bromine substituent makes it a valuable precursor for C–S cross-coupling reactions. Here’s a specific application:
- Microwave-Assisted C–S Cross-Coupling : Employing commercially available, low-cost CuI as the catalyst, various aryl, aliphatic, and heteroaryl thiols can be coupled with (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride . This reaction occurs in acetonitrile using K2CO3 as the base .
Co-Crystal Formation
Abstract: Recent research reveals that one of the trimorphs of (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is not a true polymorph but a co-crystal. It contains approximately 25% of the compound and likely 75% of another related compound, 4-bromophenyl 4-nitrobenzoate .
properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCXLPCNPXNTF-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)F)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride |
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